![molecular formula C16H19N5OS B5629834 2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5629834.png)
2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide" likely shares properties and synthesis pathways with other complex organic compounds featuring indole, triazole, and acetamide groups. These compounds often exhibit significant biological activity and are of interest in pharmaceutical and chemical research for their potential applications.
Synthesis Analysis
The synthesis of similar complex molecules typically involves multi-step reactions, starting with the formation of the core structure followed by functionalization with specific groups. For example, the synthesis of 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione showcases the synthesis of triazole derivatives through the reaction of amino-triazole with acetyl chloride derivatives, underlining the importance of selecting appropriate starting materials and reaction conditions for constructing such intricate molecules (Xue et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds containing triazole rings can be determined using techniques like X-ray diffraction, NMR, and IR spectroscopy. The crystal structure of related compounds reveals the orientation of substituent groups and intermolecular interactions, which are critical for understanding the compound's chemical behavior and potential for further modification (Xue et al., 2008).
Chemical Reactions and Properties
The reactivity of such compounds typically involves interactions at the triazole ring or the acetamide moiety, enabling further chemical modifications. For example, thioureido-acetamides are used as starting materials for various heterocyclic syntheses, demonstrating the versatility of acetamide derivatives in chemical reactions (J. Schmeyers & G. Kaupp, 2002).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of a compound under different conditions. These properties are determined through analytical techniques and influence the compound's application in further synthesis or its potential as a pharmaceutical agent.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and pKa values, are essential for predicting how a compound interacts with various reagents or in different environments. For instance, the determination of pKa values for related compounds provides insight into their acidity, which is vital for predicting the compound's behavior in biological systems or further chemical reactions (M. Duran & M. Canbaz, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[5-(2,3-dimethyl-1H-indol-5-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-4-21-15(19-20-16(21)23-8-14(17)22)11-5-6-13-12(7-11)9(2)10(3)18-13/h5-7,18H,4,8H2,1-3H3,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJVZSBGZWFZNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)C2=CC3=C(C=C2)NC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.